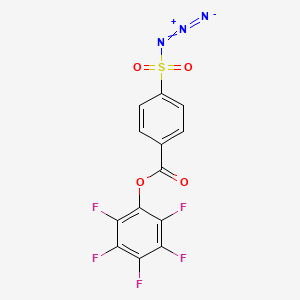

4-Azidosulfonyl-benzoic acid pentafluorophenyl ester

CAS No.:

Cat. No.: VC13576411

Molecular Formula: C13H4F5N3O4S

Molecular Weight: 393.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H4F5N3O4S |

|---|---|

| Molecular Weight | 393.25 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-azidosulfonylbenzoate |

| Standard InChI | InChI=1S/C13H4F5N3O4S/c14-7-8(15)10(17)12(11(18)9(7)16)25-13(22)5-1-3-6(4-2-5)26(23,24)21-20-19/h1-4H |

| Standard InChI Key | CMKZHNRDAKTESB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-] |

Introduction

Chemical Structure and Properties

Molecular Composition

The compound features a benzoic acid backbone substituted with an azidosulfonyl group (-SO₂N₃) at the para position and a pentafluorophenyl ester moiety. Its molecular formula is C₁₃H₄F₅N₃O₄S, with a molecular weight of 393.25 g/mol .

Table 1: Key Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR: Signals correspond to aromatic protons (δ 7.5–8.5 ppm) and pentafluorophenyl groups (δ 6.5–7.0 ppm) .

-

¹⁹F NMR: Distinct peaks for ortho-, meta-, and para-fluorines at δ -152 to -164 ppm .

-

IR Spectroscopy: Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups .

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a two-step process:

-

Sulfonation: Benzoic acid is sulfonated to introduce the azidosulfonyl group using chlorosulfonic acid and sodium azide .

-

Esterification: The resultant 4-azidosulfonyl-benzoic acid reacts with pentafluorophenol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | DCC or EDC·HCl |

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Yield | 55–70% |

Industrial Production

Suppliers such as AK Scientific and BroadPharm produce the compound at ≥95% purity, with storage recommendations at -20°C to prevent azide degradation .

Applications in Research

Bioconjugation Chemistry

The pentafluorophenyl ester acts as a leaving group, enabling efficient acyl transfer reactions with amines or alcohols. This reactivity is exploited for:

-

Oligonucleotide Modification: Site-specific labeling via Staudinger ligation, where the azide reacts with phosphine esters .

-

Protein Functionalization: Introduction of fluorophores or crosslinkers into peptides .

Materials Science

-

Polymer Crosslinking: Used in RAFT polymerization to create photocleavable block copolymers for nanoporous films .

-

Surface Functionalization: Anchors biomolecules to fluorinated substrates for biosensors .

Table 3: Comparative Reactivity in Conjugation Reactions

| Substrate | Reaction Efficiency (%) |

|---|---|

| Primary Amines | >90 |

| Thiols | <10 |

| Hydroxyl Groups | 40–60 |

Recent Advances and Future Directions

Nanotechnology

Functionalized nanoparticles using this reagent show promise in targeted drug delivery, leveraging its bioorthogonal reactivity .

Click Chemistry

Emerging applications in Cu-free click reactions for live-cell imaging, minimizing copper toxicity .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume